2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
CAS No.: 1369149-71-2
Cat. No.: VC4080115
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369149-71-2 |
|---|---|
| Molecular Formula | C7H11ClN2O2S |
| Molecular Weight | 222.69 |
| IUPAC Name | 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);1H |
| Standard InChI Key | VVVMIDSJEZUXGC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |
| Canonical SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3-thiazole ring substituted at the 2-position with a 1-aminoethyl group and at the 4-position with a methyl group. The 5-carboxylic acid moiety is neutralized as a hydrochloride salt, yielding the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid; hydrochloride |
| SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |
| InChI Key | VVVMIDSJEZUXGC-UHFFFAOYSA-N |
| PubChem CID | 82548178 |
The hydrochloride salt formation improves aqueous solubility, critical for in vitro and in vivo studies.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride involves multi-step organic reactions, typically including:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-brominated intermediates, as demonstrated in analogous thiazole syntheses . For example, N-bromosuccinimide (NBS)-mediated bromination of β-ethoxy acrylamides followed by thiourea treatment yields 2-aminothiazole precursors .
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Side-Chain Functionalization: Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity and stability.
A scaled-up protocol reported for related compounds achieves yields exceeding 90% using optimized conditions (e.g., dioxane/water solvent systems and controlled temperature gradients) .
Process Optimization
Key challenges include minimizing byproducts such as N-brominated derivatives. Strategies involve:
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Chemoselective Bromination: Using NBS at low temperatures (-10°C to 0°C) to favor α-bromination over ring bromination .
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Purification Techniques: Slurry crystallization with toluene/water mixtures to isolate high-purity product .
Biological Activity and Mechanisms
Additional Pharmacological Effects
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Anti-inflammatory Activity: Modulation of COX-2 and TNF-α pathways, observed in related thiazoles.
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Antioxidant Effects: Scavenging of reactive oxygen species (ROS) via the carboxylic acid moiety .
Research Applications and Case Studies
Drug Development
The compound serves as a precursor for kinase inhibitors. For example, coupling with pyrimidine derivatives yields hybrid molecules with enhanced selectivity for oncogenic targets . A 2024 study reported 86% yield in a palladium-catalyzed coupling reaction with 4,6-dichloro-2-methylpyrimidine, underscoring its synthetic utility .
Formulation Studies
Hydrochloride salts are preferred in solid dispersions to improve dissolution rates. Co-processing with polymers like HPMC-AS increases oral bioavailability by 40% in preclinical models.
Toxicological Profiling
While acute toxicity data are unavailable, related compounds show LD₅₀ > 500 mg/kg in rodent models, suggesting a favorable safety profile . Chronic toxicity studies are warranted to assess organ-specific effects.
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